6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is a chemical compound that belongs to the class of benzisoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The reaction conditions often include the use of a base catalyst and solvents such as water or chloroform. The target product is obtained with yields ranging from 55% to 92% .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of N-alkylated or N-acylated products with modified chemical properties.
Scientific Research Applications
6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired biological response .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Another benzisoxazole derivative with similar biological activities.
Paliperidone: An antipsychotic drug that shares structural similarities with 6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride.
Iloperidone: Another antipsychotic drug with a related chemical structure.
Uniqueness
This compound is unique due to the presence of the chlorine substituent, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potency and selectivity compared to other similar compounds .
Properties
CAS No. |
84163-18-8 |
---|---|
Molecular Formula |
C12H14Cl2N2O |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
6-chloro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |
InChI Key |
ZCKSQWQFXUWOEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NOC3=C2C=CC(=C3)Cl.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.